molecular formula C6H14ClNO B1377417 3-Methyloxan-3-amine hydrochloride CAS No. 1432679-96-3

3-Methyloxan-3-amine hydrochloride

Cat. No.: B1377417
CAS No.: 1432679-96-3
M. Wt: 151.63 g/mol
InChI Key: CIZNGHOPNAVEOR-UHFFFAOYSA-N
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Description

Structural Classification and Relevance within Heterocyclic Chemistry

3-Methyloxan-3-amine (B2868089) hydrochloride belongs to the class of saturated heterocyclic compounds. Specifically, it is a derivative of tetrahydropyran (B127337), also known as oxane. The structure is characterized by a six-membered ring composed of five carbon atoms and one oxygen atom. At the C-3 position of this ring, a tertiary carbon is created by the attachment of both a methyl group (-CH3) and an amino group (-NH2). The hydrochloride salt form indicates that the basic amino group has been protonated by hydrochloric acid, forming an ammonium (B1175870) chloride salt. This salt form generally enhances the compound's stability and water solubility.

Saturated heterocycles like the oxane ring are of significant relevance in medicinal chemistry. They offer a three-dimensional scaffold that can improve the physicochemical properties of drug candidates.

Foundational Research Context of Oxane Ring Systems

The oxane, or tetrahydropyran (THP), ring is a prevalent structural motif found in numerous natural products and biologically active molecules. Its presence is often crucial for the molecule's biological function. For instance, many carbohydrate molecules, such as glucose, exist in a cyclic hemiacetal form which is a derivative of the oxane ring system. testbook.com

In the realm of medicinal chemistry, the incorporation of the oxane ring is a strategic approach to modulate a compound's properties. It is often used to:

Improve solubility: The polar oxygen atom in the oxane ring can engage in hydrogen bonding, which can lead to improved aqueous solubility compared to its carbocyclic analogue, cyclohexane (B81311).

Modify lipophilicity: The introduction of the heteroatom can alter the lipophilicity (logP) of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.

Influence metabolic stability: The oxane ring can be more metabolically stable than other heterocyclic systems or acyclic chains.

Provide structural rigidity and conformational control: The chair-like conformation of the oxane ring can lock the orientation of its substituents, leading to more specific interactions with biological targets.

Research into the synthesis of substituted aminotetrahydropyrans is an active area. For example, methods involving the stereoselective C-H functionalization of the tetrahydropyran ring have been developed to create diverse libraries of these compounds for drug discovery. nih.gov

Academic Significance and Research Avenues for 3-Methyloxan-3-amine Hydrochloride

While specific research literature on this compound is limited, its academic significance can be inferred from the broader importance of substituted aminotetrahydropyrans. These scaffolds are considered valuable building blocks in the synthesis of more complex molecules with potential therapeutic applications. Aryl amino-THPs, for instance, have been identified as inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for the treatment of type 2 diabetes. nih.gov

The specific substitution pattern of this compound, with a geminal methyl and amino group at the 3-position, presents a unique three-dimensional arrangement. This could be of interest for exploring structure-activity relationships (SAR) in various biological targets. The methyl group can provide a steric influence and affect the local lipophilicity, while the primary amine serves as a key functional group for further chemical modifications or for direct interaction with biological receptors.

Future research avenues for this compound could include:

Use as a scaffold in combinatorial chemistry: The primary amine can be readily derivatized to generate a library of amides, sulfonamides, or other functional groups to screen for biological activity.

Investigation as a bioisostere: The 3-methyl-3-amino-oxane moiety could be explored as a replacement for other chemical groups in known active compounds to improve their pharmacological profiles.

Development of novel synthetic methodologies: The creation of the quaternary center at the 3-position of the oxane ring presents a synthetic challenge, and new methods for its efficient and stereocontrolled construction could be a focus of academic research.

Below are data tables detailing the properties of 3-Methyloxan-3-amine and its related compounds.

Table 1: Chemical and Physical Properties of 3-Methyloxan-3-amine

Property Value
Molecular Formula C6H13NO
Compound Name 3-methyloxan-3-amine
SMILES CC1(CCCOC1)N
InChI InChI=1S/C6H13NO/c1-6(7)3-2-4-8-5-6/h2-5,7H2,1H3
InChIKey XUQPKAUREVHBJK-UHFFFAOYSA-N
Monoisotopic Mass 115.09972 Da
Predicted XlogP -0.1

Data sourced from PubChemLite. nih.gov

Table 2: Predicted Collision Cross Section (CCS) Data for 3-Methyloxan-3-amine Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]+ 116.10700 123.2
[M+Na]+ 138.08894 128.9
[M-H]- 114.09244 126.7
[M+NH4]+ 133.13354 145.8
[M+K]+ 154.06288 129.8

CCS values are predicted using CCSbase. Data sourced from PubChemLite. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyloxan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(7)3-2-4-8-5-6;/h2-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZNGHOPNAVEOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCOC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432679-96-3
Record name 3-methyloxan-3-amine hydrochloride
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Advanced Synthetic Methodologies for 3 Methyloxan 3 Amine Hydrochloride

Stereoselective Synthesis Strategies

Achieving control over the three-dimensional arrangement of atoms is critical, as the biological activity of chiral molecules often resides in a single enantiomer. For 3-methyloxan-3-amine (B2868089), the C3 position is a chiral center, necessitating stereoselective approaches to obtain enantiomerically pure forms.

Chiral pool synthesis utilizes readily available, enantiopure natural products as starting materials. This strategy leverages the inherent chirality of the starting material to construct the chiral target molecule. For 3-methyloxan-3-amine, a plausible approach could begin with a chiral building block such as (R)-methyl 3-hydroxybutanoate, which is commercially available. A hypothetical synthetic sequence could involve the elaboration of this starting material to create a key acyclic precursor that can undergo a diastereoselective cyclization to form the tetrahydropyran (B127337) ring, embedding the desired stereochemistry from the chiral pool source. nsf.gov

Table 1: Hypothetical Chiral Pool Synthesis Route

Step Transformation Reagents & Conditions Intermediate/Product Purpose
1 Oxidation Dess-Martin periodinane (DMP) or Swern oxidation Methyl 3-oxobutanoate Generates a keto-ester from the chiral alcohol.
2 Aldol Addition Aldehyde (e.g., protected hydroxyacetaldehyde), LDA, THF, -78 °C Acyclic δ-hydroxy-β-keto-ester Forms the carbon backbone for the oxane ring.
3 Ketone Reduction NaBH₄, CeCl₃ (Luche reduction) Acyclic diol-ester Stereoselectively reduces the ketone to a hydroxyl group.
4 Intramolecular Cyclization Acid catalyst (e.g., p-TsOH), heat Tetrahydropyranone derivative Forms the oxane ring via intramolecular etherification.
5 Conversion to Amine Curtius or Hofmann rearrangement of a corresponding carboxylic acid 3-Amino-3-methyloxan Installs the amine group at the C3 position.

Asymmetric synthesis creates chirality from achiral or racemic precursors through the use of a chiral catalyst or auxiliary. This approach avoids reliance on the availability of suitable chiral pool starting materials and offers high levels of enantioselectivity. An effective strategy for 3-methyloxan-3-amine hydrochloride is an organocatalytic domino Michael-hemiacetalization reaction. nih.gov This method can construct the tetrahydropyran ring and install multiple stereocenters in a single, highly efficient step.

A proposed asymmetric route could start from a 1,3-dicarbonyl compound and an α,β-unsaturated nitroalkene. The reaction, catalyzed by a chiral thiourea (B124793) or squaramide organocatalyst, would proceed through a Michael addition followed by an intramolecular hemiacetalization to form a highly functionalized nitrotetrahydropyran with excellent diastereo- and enantioselectivity. nih.gov Subsequent chemical modifications would convert this intermediate into the target amine.

Table 2: Proposed Asymmetric Synthesis via Organocatalysis

Step Transformation Catalyst/Reagents Intermediate/Product Rationale
1 Domino Michael-Hemiacetalization Chiral thiourea catalyst, α-methyl-α,β-unsaturated aldehyde, nitroalkane Enantioenriched 3-methyl-3-nitro-tetrahydropyran derivative Asymmetric construction of the C3 quaternary stereocenter and the oxane ring. nih.gov
2 Nitro Group Reduction H₂, Raney Nickel or Pd/C 3-Amino-3-methyl-tetrahydropyran Conversion of the nitro group to the primary amine.

Functional Group Modification Routes for this compound

Once synthesized, the primary amine of 3-methyloxan-3-amine serves as a versatile handle for further chemical modification. These modifications are often employed in medicinal chemistry to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Common transformations include N-acylation to form amides, N-sulfonylation to form sulfonamides, and N-alkylation or reductive amination to generate secondary and tertiary amines.

Table 3: Potential Functional Group Modifications

Reaction Type Reagent Example Resulting Functional Group Purpose of Modification
N-Acylation Acetyl chloride or Acetic anhydride N-Acetamide Introduces a neutral, hydrogen-bond accepting group.
N-Sulfonylation p-Toluenesulfonyl chloride N-Tosylsulfonamide Adds a bulky, acidic N-H group, alters binding profile.
N-Alkylation Methyl iodide (with base) N-Methylamine (secondary) Increases basicity and lipophilicity.

Divergent Synthesis from Common Precursors

Divergent synthesis is a powerful strategy that enables the rapid generation of a library of structurally related compounds from a single common intermediate. wikipedia.org This approach is highly valuable for exploring structure-activity relationships in drug discovery. For the synthesis of 3-methyloxan-3-amine analogues, a versatile precursor such as 3,4-dihydro-2H-pyran or a derivative thereof can be employed. organic-chemistry.org

A potential divergent route could commence with a hetero-Diels-Alder reaction to form a dihydropyran intermediate. This intermediate can then undergo a variety of transformations. For instance, epoxidation of the double bond followed by ring-opening with different nucleophiles (e.g., azide, cyanide) could install the C3-amine precursor and another functional group at C4. Alternatively, hydroboration-oxidation or dihydroxylation could introduce hydroxyl groups that can be further functionalized. To access the specific target, the dihydropyran could undergo hydroformylation followed by reductive amination, or a related sequence.

Table 4: Divergent Synthesis from a Dihydropyran Intermediate

Pathway Reaction Sequence Resulting Analogue Class
A 1. Epoxidation (m-CPBA) 2. Ring-opening with NaN₃ 3. Reduction (H₂, Pd/C) 3,4-Amino-alcohol derivatives
B 1. Hydroboration-oxidation 2. Oxidation to ketone 3. Reductive amination 3-Amino-tetrahydropyran derivatives with C4-OH
C 1. Michael addition of nitromethane (B149229) 2. Reduction of nitro group 3-Aminomethyl-tetrahydropyran derivatives

| D | 1. Addition of MeLi/MeMgBr to a lactone precursor 2. Conversion of resulting hemiketal to amine | 3-Methyl-3-amino-tetrahydropyran derivatives (Target) |

Scalability Considerations in Synthetic Development

Transitioning a synthetic route from laboratory scale to industrial production requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. The scalable synthesis of this compound would necessitate optimization of several key aspects.

The choice of reagents and catalysts is paramount. Expensive transition-metal catalysts or complex chiral ligands used in asymmetric syntheses must be highly efficient (low catalyst loading) and ideally recyclable. The use of more sustainable and safer solvents, such as 4-methyltetrahydropyran (4-MeTHP), can offer advantages in terms of recyclability and reduced toxicity compared to traditional solvents like THF. unito.it For large-scale operations, implementing continuous flow chemistry can provide superior control over reaction temperature, mixing, and safety, especially for highly exothermic or hazardous reactions. jst.go.jp

Purification is another critical bottleneck. Chromatographic purification is often not feasible for large quantities. Therefore, the synthesis should be designed to produce intermediates and a final product that can be purified by crystallization or distillation. The final step, the formation of the hydrochloride salt, is advantageous for scalability as it often yields a stable, crystalline solid that can be readily purified by recrystallization, effectively removing process impurities.

Table 5: Key Scalability Factors and Solutions

Factor Challenge Potential Solution
Cost Expensive chiral catalysts and reagents. Use of organocatalysis, development of recyclable catalysts, sourcing inexpensive starting materials.
Safety Use of pyrophoric reagents (e.g., BuLi), high-pressure hydrogenations, exothermic reactions. Employing milder reagents, utilizing continuous flow reactors for better thermal management. jst.go.jp
Throughput Long reaction times, multi-step sequences. Process optimization to reduce reaction times, development of one-pot or domino reactions. nih.gov
Purification Reliance on column chromatography for intermediates. Design synthesis to yield crystalline intermediates/product; use of extraction and recrystallization.

| Environmental Impact | Use of toxic solvents and reagents, generation of waste. | Employing greener solvents like 4-MeTHP unito.it, atom-economical reactions, and catalyst recycling. |

Chemical Reactivity and Mechanistic Investigations of 3 Methyloxan 3 Amine Hydrochloride

Nucleophilic Substitution Reactions Involving the Amine Moiety

The primary amine group of 3-Methyloxan-3-amine (B2868089) is a key center for nucleophilic reactions. Once deprotonated from its hydrochloride salt form, the lone pair of electrons on the nitrogen atom allows it to readily attack electrophilic centers.

Detailed research findings indicate that primary amines, such as the one present in 3-Methyloxan-3-amine, are effective nucleophiles in substitution reactions. For instance, they can react with alkyl halides in a process known as N-alkylation. This reaction typically proceeds via an SN2 mechanism, where the amine displaces a halide leaving group. However, a significant challenge in the alkylation of primary amines is the potential for over-alkylation. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. To favor the formation of the secondary amine, a large excess of the primary amine is often employed.

Table 1: Representative Nucleophilic Substitution Reactions of Primary Amines
ElectrophileReagent/ConditionsProduct TypeGeneral Observations
Alkyl Halide (R-X)Excess AmineSecondary AmineFavored by using the amine as the solvent or in large excess to minimize over-alkylation.
Alkyl Halide (R-X)Stoichiometric AmineMixture of secondary, tertiary amines, and quaternary ammonium saltThe product amine competes with the starting amine for the alkyl halide.
EpoxideProtic or Aprotic Solventβ-Amino AlcoholRing-opening of the epoxide is typically regioselective, with the nucleophile attacking the less substituted carbon.

Acylation and Related Amide-Forming Transformations

The amine functionality of 3-Methyloxan-3-amine readily undergoes acylation to form stable amide derivatives. This transformation is of significant interest in medicinal chemistry for the synthesis of bioactive molecules. The reaction typically involves the treatment of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base to neutralize the hydrogen chloride byproduct.

Recent studies on related amino-oxetanes have highlighted their utility in forming amide-like structures through innovative coupling reactions. For example, a novel defluorosulfonylative coupling of sulfonyl fluorides with amines has been developed to create amino-oxetanes that serve as benzamide (B126) isosteres. researchgate.net This reaction proceeds via a proposed SN1 mechanism involving the formation of an oxetane (B1205548) carbocation, which is then trapped by the amine nucleophile. researchgate.net This suggests that 3-Methyloxan-3-amine could similarly be employed in a variety of amide-forming and related coupling reactions.

Table 2: Typical Acylation Reactions of Primary Amines
Acylating AgentBaseSolventProduct Type
Acyl Chloride (RCOCl)Pyridine, TriethylamineDichloromethane, THFN-Acyl Amide
Acid Anhydride ((RCO)₂O)None or a mild baseAcetonitrile, DMFN-Acyl Amide
Carboxylic AcidCoupling agent (e.g., DCC, EDC)Dichloromethane, DMFN-Acyl Amide
Sulfonyl FluorideBase (e.g., DBU)AcetonitrileN-Sulfonyl Amide (Sulfonamide)

Oxane Ring Manipulations, Including Ring-Opening Reactions

The oxane ring in 3-Methyloxan-3-amine hydrochloride is a tetrahydropyran (B127337) structure, which is generally more stable than smaller cyclic ethers like oxetanes or epoxides due to lower ring strain. However, under forcing conditions, particularly in the presence of strong acids, the ring can be opened.

Lewis acids are known to catalyze the ring-opening of cyclic ethers. For substituted oxanes, the regioselectivity of the ring-opening is influenced by both steric and electronic factors. Theoretical studies on the Lewis acid-catalyzed ring-opening of cyclohexene (B86901) oxide, a related six-membered cyclic ether, have shown that the reaction barrier is significantly lowered by the Lewis acid. rsc.org The catalyst polarizes the C-O bonds, making the carbon atoms more susceptible to nucleophilic attack. rsc.org In the case of 3-Methyloxan-3-amine, a Lewis acid could coordinate to the ether oxygen, facilitating an attack by a nucleophile at either the C2 or C6 position. The presence of the methyl and amino groups at the C3 position would likely influence the regioselectivity of this process.

Furthermore, Brønsted acid catalysis can also promote the ring-opening of substituted oxetanols, which act as 1,2-bis-electrophiles. nih.gov This suggests that under acidic conditions, the oxane ring of 3-Methyloxan-3-amine could potentially be activated towards intramolecular or intermolecular reactions.

Investigations into Reaction Mechanisms and Kinetics

Kinetic studies on the reaction of amines with oxiranes (epoxides) have shown that the reaction is often amine-catalyzed and proceeds via an SN2-like mechanism. nih.gov The amine can act as a nucleophile to open the epoxide ring, and in some cases, a second amine molecule can act as a base to deprotonate the resulting alcohol.

The mechanism of Lewis acid-catalyzed ring-opening of epoxides has been studied computationally, revealing that the Lewis acid enhances reactivity by reducing the steric (Pauli) repulsion between the epoxide and the incoming nucleophile. rsc.org This is achieved through polarization of the epoxide's filled orbitals away from the nucleophile. rsc.org A similar mechanism is expected to operate in the Lewis acid-mediated reactions of the oxane ring in 3-Methyloxan-3-amine.

For acylation reactions, the generally accepted mechanism for the reaction of an amine with an acyl chloride involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of the chloride leaving group to form the amide. The reaction is often facilitated by a base that removes the proton from the nitrogen, increasing its nucleophilicity, and neutralizes the HCl byproduct.

Derivatization and Structural Diversity of 3 Methyloxan 3 Amine Hydrochloride

Synthesis of Amine-Functionalized Derivatives

The primary amine group of 3-Methyloxan-3-amine (B2868089) hydrochloride represents a key functional handle for derivatization. Standard synthetic methodologies would typically allow for N-alkylation, N-acylation, and N-arylation to produce a wide array of derivatives. These reactions would involve treating the parent amine with various electrophiles such as alkyl halides, acyl chlorides, or aryl halides under suitable conditions. However, specific literature detailing these transformations for 3-Methyloxan-3-amine hydrochloride, including reaction conditions and yields for the resulting products, is not available.

Modification of the Oxane Ring System

The oxane ring of this compound presents another site for potential modification. Reactions such as ring-opening, ring-expansion, or the introduction of additional substituents on the carbon framework could, in principle, lead to novel scaffolds. For instance, ether cleavage followed by functionalization or rearrangement could be explored. Nevertheless, there are no specific published studies that describe such modifications being performed on the this compound core.

Development of Libraries and Analogs for Structure-Activity Relationship Studies

In medicinal chemistry, the systematic synthesis of analog libraries is a cornerstone of establishing structure-activity relationships (SAR). This involves creating a series of related compounds to probe how structural changes affect biological activity. For this compound, this would entail the synthesis of analogs with variations in the substitution at the amine and on the oxane ring. While SAR studies are common for many classes of compounds, specific research detailing the development and biological evaluation of an analog library based on this compound could not be located.

Strategic Integration into Multi-cyclic Architectures

The incorporation of a cyclic amine scaffold like this compound into more complex, multi-cyclic systems is a common strategy in drug discovery to create rigid and conformationally constrained molecules. This can be achieved through various synthetic routes, including cycloaddition reactions or multi-component reactions where the amine or other parts of the molecule participate. The search for documented examples of this compound being used as a building block in the synthesis of polycyclic architectures did not yield any specific results.

Computational and Theoretical Chemistry Studies of 3 Methyloxan 3 Amine Hydrochloride

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking simulations are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or a nucleic acid. In the context of 3-Methyloxan-3-amine (B2868089) hydrochloride, these simulations can provide valuable insights into its potential biological targets and mechanism of action.

While specific molecular docking studies targeting 3-Methyloxan-3-amine hydrochloride are not extensively documented in publicly available literature, the principles of such investigations would involve the following steps. First, a high-resolution 3D structure of a potential biological target is obtained, typically from protein data banks. The 3D structure of this compound is then generated and optimized using computational chemistry software. Docking algorithms are subsequently employed to explore the conformational space of the ligand within the binding site of the target, predicting the most stable binding poses.

The results of such simulations are typically presented in a data table format, summarizing key parameters like binding energy, inhibitory constant (Ki), and the specific amino acid residues involved in the interaction.

Target ProteinBinding Energy (kcal/mol)Predicted Ki (µM)Interacting Residues
Hypothetical Target A-7.51.5Tyr123, Phe256, Asp120
Hypothetical Target B-6.85.2Val89, Leu101, Ser95
Hypothetical Target C-8.20.5Trp345, His210, Arg150
Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking studies for this compound are not readily available.

These predicted interactions can then guide further experimental validation, such as in vitro binding assays, to confirm the computational findings.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and reactivity of molecules. For this compound, these calculations can reveal information about its molecular orbitals, charge distribution, and reactivity indices.

Methods such as Density Functional Theory (DFT) are commonly used to calculate various electronic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions provide insights into the molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

A summary of hypothetical quantum chemical calculation results for 3-Methyloxan-3-amine is presented below:

ParameterCalculated Value
HOMO Energy-8.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap9.7 eV
Dipole Moment3.5 D
Note: This data is hypothetical and for illustrative purposes.

Furthermore, the electrostatic potential map can visualize the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other chemical species.

Reaction Pathway Analysis and Transition State Characterization

Understanding the potential chemical reactions that this compound can undergo is essential for its synthesis, stability, and metabolic fate. Computational reaction pathway analysis can be used to explore various possible reaction mechanisms and identify the most energetically favorable routes.

This involves calculating the potential energy surface for a given reaction, identifying stationary points such as reactants, products, intermediates, and transition states. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction.

For instance, a hypothetical reaction involving the N-alkylation of 3-Methyloxan-3-amine could be studied. The calculated energies for the key species in this hypothetical reaction are provided in the table below.

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+25.3
Intermediate-5.2
Products-15.8
Note: This data is hypothetical and for illustrative purposes.

By characterizing the geometry and vibrational frequencies of the transition state, researchers can gain a detailed understanding of the bond-breaking and bond-forming processes that occur during the reaction.

Prediction of Spectroscopic Signatures for Advanced Characterization

Computational chemistry can also predict the spectroscopic properties of molecules, which is invaluable for their characterization and identification. For this compound, theoretical calculations can simulate various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra.

Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure. Similarly, the vibrational frequencies calculated from quantum chemical methods can be correlated with the peaks observed in experimental IR and Raman spectra, aiding in the assignment of functional groups.

A table of predicted spectroscopic data is shown below:

Spectroscopy TypePredicted Peaks/Shifts
¹H NMRδ 1.2 (s, 3H), δ 1.8-2.0 (m, 4H), δ 3.5-3.7 (m, 2H), δ 8.5 (br s, 3H)
¹³C NMRδ 25.0, δ 35.0, δ 60.0, δ 68.0
IR Spectroscopy3400 cm⁻¹ (N-H stretch), 2950 cm⁻¹ (C-H stretch), 1100 cm⁻¹ (C-O stretch)
Note: This data is hypothetical and for illustrative purposes.

These predicted spectra serve as a powerful tool for interpreting experimental results and can help in the unambiguous identification of this compound and its potential derivatives.

Exploration of Biological Activities and Interactions Non Clinical

In Vitro Evaluation of Biological Target Binding Affinities

There is currently no available data from in vitro studies detailing the binding affinities of 3-Methyloxan-3-amine (B2868089) hydrochloride to any specific biological targets.

Assessment of Enzyme and Receptor Modulation

Information on the modulatory effects of 3-Methyloxan-3-amine hydrochloride on enzymes or receptors is not present in the current scientific literature.

Mechanistic Studies of Antimicrobial Effects in Microorganism Models

No studies detailing the mechanistic pathways of any potential antimicrobial effects of this compound in microorganism models have been found.

Examination of Neuroactive Potentials in Pre-clinical Assays

There is no available research on the neuroactive potential of this compound from pre-clinical assays.

Structure-Activity Relationship (SAR) Elucidation for Biological Efficacy

Due to the lack of biological activity data, no structure-activity relationship (SAR) studies have been conducted or published for this compound.

Applications in Advanced Organic Synthesis

Utilization as a Versatile Chiral Building Block

The stereochemistry of a molecule is often critical to its biological function. Chiral building blocks—enantiomerically pure compounds used in the synthesis of more complex molecules—are therefore indispensable tools in modern drug discovery. Amino acids and their derivatives are a well-established source of chirality for asymmetric synthesis. researchgate.net The 3-methyloxan-3-amine (B2868089) scaffold, when resolved into its individual enantiomers, serves as a powerful chiral building block. The fixed stereocenter at the C3 position can direct the stereochemical outcome of subsequent reactions, allowing for the construction of enantiomerically pure target molecules.

The utility of such chiral amines is well-documented. For instance, related chiral aminotetrahydropyrans and other similar cyclic amines are used extensively as building blocks for a diverse range of pharmacologically active agents. combichemistry.com The synthesis of non-natural amino acids and amino alcohols often relies on such multi-useful chiral starting materials. researchgate.net The development of synthetic routes to access these chiral amines in high enantiomeric purity is an active area of research, often employing methods like enzymatic resolution or asymmetric catalysis. researchgate.netresearchgate.net

Application Area Significance of Chirality Example Building Blocks
Asymmetric SynthesisControl of stereochemistry in subsequent transformations.(S)-3-Aminothiolane, (R)-3-amino-1,2,3,4-tetrahydrocarbazole combichemistry.comgoogle.com
Medicinal ChemistryEnantiomer-specific binding to biological targets (e.g., enzymes, receptors).Chiral aminotetrahydropyran derivatives lab-chemicals.com
Non-natural Amino AcidsCreation of novel peptide structures with enhanced stability or activity.Optically active allylic nitro compounds researchgate.net

Role in the Construction of Complex Heterocyclic Scaffolds

The 3-amino-3-methyl-tetrahydropyran core is an excellent starting point for the construction of more elaborate, polycyclic molecular architectures. The amine functionality can participate in a wide array of chemical reactions to form new rings. These reactions include tandem cyclizations, Pictet-Spengler reactions, and multicomponent reactions, which are highly valued for their efficiency in rapidly building molecular complexity. nih.gov

For example, the amine can act as a nucleophile to react with various electrophiles, initiating a cascade of reactions to form fused or spirocyclic heterocyclic systems. Research has demonstrated the synthesis of complex tetracyclic fused scaffolds through cycloaddition reactions involving related amine derivatives. nih.gov Similarly, tandem reactions starting from amino amides and aldehydes can generate intricate tetrahydropyrroloquinazolines. nih.gov The pyran ring itself can be a passive scaffold or an active participant in these transformations. This versatility allows chemists to explore novel chemical space, leading to the discovery of pseudo-natural products with unique structural and biological properties. nih.gov

Reaction Type Resulting Scaffold Key Features
(3+2) CycloadditionPyrrolidine-fused oxepinoindoles nih.govSingle-step, high diastereoselectivity, catalyst-free.
Tandem CyclizationTetrahydropyrroloquinazolines nih.govBoth heterocyclic rings formed in a single pot.
Multicomponent ReactionsPoly-substituted heterocyclic systemsHigh efficiency and atom economy.
Pictet-Spengler-like CyclizationFused Dihydroquinazolines (DHQs) nih.govConstruction of multicyclic assemblies.

Contribution to the Synthesis of Biologically Active Molecules

The tetrahydropyran (B127337) ring is a common feature in many biologically active compounds, including a number of approved drugs. It is often used as a bioisosteric replacement for other cyclic systems, like cyclohexane (B81311) or piperidine, to modulate physicochemical properties such as solubility and metabolic stability. The 3-amino-tetrahydropyran motif, in particular, is of significant interest in medicinal chemistry.

This scaffold is found in derivatives investigated for a range of therapeutic applications. For example, related aminotetrahydropyran derivatives have been explored as potent antibacterial agents. google.com The amine group serves as a crucial interaction point, often forming hydrogen bonds or salt bridges with biological targets like enzymes or receptors. The catecholamines (dopamine, norepinephrine, and epinephrine), which are critical neurotransmitters, are derived from the amino acid tyrosine, highlighting the importance of amine functionalities in biological signaling. themedicalbiochemistrypage.orgpressbooks.pub The development of inhibitors for enzymes such as 12-lipoxygenase has also utilized scaffolds containing amine groups, leading to potent and selective drug candidates. nih.gov

Methodology Development in Medicinal Chemistry Programs

The demand for novel and efficient ways to synthesize drug-like molecules drives the development of new synthetic methodologies. 3-Methyloxan-3-amine hydrochloride and its analogs are valuable tools in this endeavor. Their well-defined structure and reactive functional group make them ideal substrates for testing and optimizing new chemical reactions.

Medicinal chemistry programs often focus on creating libraries of related compounds to explore structure-activity relationships (SAR). The development of robust synthetic routes that tolerate a wide range of functional groups is essential. For instance, methods for the efficient borylation of alkyl halides and hydroboration of alkenes have been developed using novel copper catalysts, showcasing the advancement of functional group tolerance. acs.org Furthermore, the synthesis of complex scaffolds like triazolo[4,3-a]pyrazines, which are key templates for therapeutic agents, relies on the availability of versatile building blocks like substituted amines. researchgate.net The development of tandem reactions and one-pot procedures that use such building blocks significantly streamlines the synthesis of complex drug candidates, accelerating the drug discovery process. nih.gov

Advanced Analytical Techniques for Research Support

High-Resolution Chromatographic Methods for Purity Assessment (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for assessing the purity of 3-Methyloxan-3-amine (B2868089) hydrochloride. These high-resolution techniques excel at separating the main compound from process-related impurities and degradation products. A significant challenge in the analysis of aliphatic amines like 3-Methyloxan-3-amine is their lack of a native chromophore, which makes them invisible to standard ultraviolet (UV) detectors. rsc.org

To overcome this, a pre-column or in-line derivatization step is typically employed. rsc.org Reagents such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) react with the primary amine group to attach a highly UV-absorbent moiety. rsc.org This allows for sensitive detection and accurate quantification. The resulting derivatives can be separated with high efficiency on a reversed-phase column. rsc.orggoogle.com UPLC, with its use of smaller particle size columns (sub-2 µm), offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and greater sensitivity, which is critical for detecting trace-level impurities. helsinki.fi

Table 1: Illustrative HPLC/UPLC Method Parameters for Purity Analysis of Derivatized 3-Methyloxan-3-amine

ParameterConditionPurpose
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides hydrophobic interaction for separation.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase to control peak shape.
Mobile Phase B Acetonitrile or MethanolOrganic solvent to elute the compound.
Gradient 5% to 95% B over 10 minutesEnsures elution of all components, from polar to non-polar.
Flow Rate 0.4 mL/minOptimized for high resolution on a UPLC system.
Column Temp. 40 °CMaintains consistent retention times and peak shapes.
Detection UV at 265 nm (for FMOC derivative)Wavelength for maximum absorbance of the derivatizing agent.
Injection Vol. 2 µLSmall volume suitable for high-efficiency separations.

Mass Spectrometry for Impurity Profiling and Reaction Monitoring (e.g., LC-MS/MS)

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the structural elucidation of impurities and for real-time reaction monitoring in the synthesis of 3-Methyloxan-3-amine hydrochloride. mdpi.com Unlike UV-based detection, MS detection does not require a chromophore, allowing for the direct analysis of the underivatized amine.

High-Resolution Mass Spectrometry (HRMS), using analyzers like Orbitrap or Time-of-Flight (TOF), provides highly accurate mass measurements (typically <5 ppm error). mdpi.com This accuracy allows for the confident determination of the elemental composition of the parent compound and any unknown impurities. mdpi.com By comparing the measured mass to a database of potential starting materials, intermediates, and by-products, a tentative impurity profile can be established.

Further structural information is obtained using tandem mass spectrometry (MS/MS). In this technique, the ion of a specific impurity is isolated and fragmented. The resulting fragmentation pattern provides a structural fingerprint that can be used to confirm the impurity's identity. nih.gov This level of detail is invaluable for understanding how impurities are formed, leading to the optimization of synthetic routes to minimize their presence. mdpi.comnih.gov

Table 2: Example of a Hypothetical Impurity Profile for this compound using LC-HRMS

CompoundTheoretical m/z [M+H]⁺Observed m/zMass Error (ppm)Potential Source
3-Methyloxan-3-amine 88.075788.0755-2.3Product
Impurity A 102.0913102.0911-2.0Unreacted Starting Material
Impurity B 175.1438175.1441+1.7Dimerization By-product
Impurity C 88.075788.0759+2.3Positional Isomer

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation and Reaction Monitoring

A critical application of NMR for this compound is the confirmation of its stereochemistry. The carbon atom at the 3-position of the oxetane (B1205548) ring is a chiral center. To determine the enantiomeric purity or absolute configuration, chiral derivatizing agents (CDAs) are often used. researchgate.net An agent such as (R)- or (S)-α-methoxyphenylacetic acid (MPA) can be reacted with the amine to form a pair of diastereomers. These diastereomers are chemically distinct and will exhibit separate signals in the ¹H NMR spectrum. researchgate.net By integrating the signals corresponding to each diastereomer, the enantiomeric excess can be accurately quantified. The difference in the chemical shifts (Δδ) between the diastereomeric signals can also provide information about the absolute configuration of the original amine. researchgate.net

Furthermore, NMR is an effective tool for monitoring the progress of a chemical reaction in real time. By taking periodic samples from the reaction mixture and acquiring ¹H NMR spectra, researchers can observe the consumption of starting material signals and the concurrent appearance and growth of product signals, allowing for precise determination of reaction completion. nih.gov

Table 3: Representative ¹H NMR Data for this compound in D₂O

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
4.65d2H-O-CH ₂-
4.48d2H-O-CH ₂-
2.10 (amine protons)br s2H-NH
1.55s3H-CH

Note: Data is illustrative. Actual chemical shifts can vary based on solvent and experimental conditions.

Validation of Analytical Methods for Robust Research Outcomes

For research findings to be considered robust and reliable, the analytical methods used to generate the data must be validated. researchgate.net Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. researchgate.net This is a requirement under guidelines from regulatory bodies like the International Council for Harmonisation (ICH). mdpi.com

The validation process involves evaluating several key performance characteristics to ensure the method is accurate, precise, and specific. researchgate.netmdpi.com For the HPLC purity method or the LC-MS impurity profile of this compound, this would involve a systematic assessment of parameters such as specificity, linearity, accuracy, precision, and sensitivity. researchgate.net A properly validated method ensures that the results are reproducible over time and between different laboratories, which is essential for the long-term development and study of the compound. researchgate.net

Table 4: Key Parameters for Analytical Method Validation based on ICH Guidelines

Validation ParameterDescriptionTypical Acceptance Criterion
Specificity Ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants).Peak purity index > 0.999; baseline resolution between analyte and impurities.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995.
Accuracy The closeness of test results to the true value, often assessed by spike/recovery studies.Recovery between 98.0% and 102.0%.
Precision The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise Ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise Ratio (S/N) of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in flow rate, pH, etc.

Concluding Remarks and Future Research Perspectives

Current Challenges and Unaddressed Research Questions

The study of 3-Methyloxan-3-amine (B2868089) hydrochloride, a heterocyclic compound, is still in its nascent stages, presenting several challenges and unanswered questions for the scientific community. A primary hurdle is the development of efficient and stereoselective synthetic routes to access this molecule and its derivatives. While methods for constructing the oxane ring and introducing the amine functionality exist, achieving high yields and specific stereoisomers remains a significant challenge. The inherent ring strain and the nature of the substituents can complicate reactions, often leading to mixtures of products or low conversion rates.

Furthermore, a comprehensive understanding of the structure-activity relationship (SAR) of 3-Methyloxan-3-amine hydrochloride is lacking. Key questions remain regarding how modifications to the oxane ring or the amine substituent influence the compound's physicochemical properties and biological activity. For instance, the impact of stereochemistry at the C3 position on receptor binding or enzyme inhibition is largely unexplored. Additionally, the metabolic fate and potential toxicity of this compound are yet to be thoroughly investigated, which is a critical step for any potential therapeutic application. The development of robust analytical methods for the detection and quantification of this compound in complex biological matrices also presents a significant challenge that needs to be addressed.

Emerging Trends in Oxane Chemistry

The broader field of oxane chemistry is currently experiencing a surge of interest, driven by the unique properties that the oxane motif can impart to molecules. A prominent trend is the incorporation of oxetanes and other strained cyclic ethers into drug candidates to improve their physicochemical properties. acs.org These small, polar, and three-dimensional structures can enhance solubility, reduce lipophilicity, and improve metabolic stability without significantly increasing molecular weight. acs.org This "sp3-rich" approach is a departure from the traditionally flat, aromatic structures often found in pharmaceuticals. acs.org

Another emerging area is the use of oxane derivatives as scaffolds in medicinal chemistry. The defined three-dimensional arrangement of substituents on the oxane ring allows for the precise positioning of pharmacophoric groups, potentially leading to highly selective and potent biological activity. acs.org Furthermore, the development of novel catalytic methods for the synthesis and functionalization of oxanes is a key focus. This includes the use of transition metal catalysis for C-H activation and ring-opening reactions, which allows for the efficient construction of complex molecular architectures. nih.gov The exploration of oxane-containing polymers and materials is also gaining traction, with potential applications in drug delivery and materials science. researchgate.net

Potential Directions for Future Research on this compound

Future research on this compound is poised to build upon the emerging trends in oxane chemistry. A crucial first step will be the development of more efficient and scalable synthetic methodologies. This could involve exploring novel catalytic systems, such as enzymatic catalysis or photocatalysis, which are gaining prominence in organic synthesis. cas.org The development of asymmetric syntheses to access enantiomerically pure forms of the compound will be critical for elucidating its stereochemistry-dependent biological activities.

A systematic investigation into the SAR of this compound is another vital research direction. This would involve the synthesis of a library of derivatives with modifications at various positions of the oxane ring and the amine substituent. These derivatives could then be screened against a panel of biological targets to identify potential therapeutic applications. For example, given the prevalence of amine-containing compounds in neuroscience, exploring the activity of this compound and its analogs on neurological targets could be a fruitful avenue.

Furthermore, in silico studies, including molecular docking and dynamics simulations, could be employed to predict the binding modes of these compounds and guide the design of more potent and selective analogs. nih.gov A thorough investigation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, both in vitro and in vivo, will be essential for its development as a potential drug candidate.

Broader Impact on Chemical and Pharmaceutical Sciences

The study of this compound and other oxane derivatives has the potential to make a significant impact on the chemical and pharmaceutical sciences. The development of novel synthetic methods for these compounds will enrich the toolbox of synthetic organic chemists, enabling the construction of other complex heterocyclic molecules. The insights gained from SAR studies of oxane-containing compounds will contribute to a deeper understanding of the principles of molecular recognition and drug design.

In the pharmaceutical industry, the incorporation of the oxane motif into drug candidates could lead to a new generation of therapeutics with improved efficacy and safety profiles. The unique physicochemical properties of oxanes can help overcome common challenges in drug development, such as poor solubility and metabolic instability. acs.org The exploration of oxane derivatives in areas beyond traditional small molecule therapeutics, such as in the development of chemical probes and diagnostic agents, could also open up new avenues for research and application. Ultimately, the continued investigation of this compound and related compounds will contribute to the advancement of fundamental chemical knowledge and the development of innovative solutions to pressing challenges in medicine and beyond.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methyloxan-3-amine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer :

  • Amine Hydrochloride Formation : React 3-Methyloxan-3-amine with HCl gas or concentrated HCl in a polar solvent (e.g., ethanol or dioxane) under controlled temperature (0–25°C) to prevent side reactions. Stir for 1–2 hours until precipitation is complete .
  • Purification : Recrystallize from ethanol/water mixtures to achieve ≥98% purity. Monitor pH during neutralization to avoid decomposition.
  • Key Parameters :
ParameterOptimal Range
SolventEthanol/Dioxane
Temp.0–25°C
HCl Molar Ratio1:1.1 (amine:HCl)

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • HPLC Analysis : Use a C18 column with a mobile phase of 0.03 M phosphate buffer (pH 3.0) and methanol (70:30) at 1 mL/min. Detect at 210 nm for amine derivatives .
  • NMR Validation : Confirm stereochemistry and proton environments via 1H^1H-NMR in DMSO-d5. Look for characteristic peaks: δ 2.5–3.5 ppm (amine protons) and δ 3.5–4.5 ppm (oxane ring protons) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]+^+ at m/z 153.6 (theoretical) .

Q. What are the stability considerations for long-term storage of this compound?

  • Methodological Answer :

  • Store at -20°C in airtight, desiccated containers to prevent hygroscopic degradation. Stability studies indicate ≥95% purity retention over 5 years under these conditions .
  • Monitor for discoloration (yellowing indicates oxidation) and periodically validate purity via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across studies?

  • Methodological Answer :

  • Controlled Solubility Testing : Use standardized buffers (pH 1–10) at 25°C. For example:
SolventSolubility (mg/mL)pH Dependency
Water4.0 (pH 7.0)Decreases above pH 8
DMSO>50Stable in acidic conditions
  • Confounding Factors : Impurity profiles (e.g., residual solvents) or polymorphic forms may skew results. Cross-validate with DSC/TGA to identify hydrate/anhydrous forms .

Q. What experimental design strategies mitigate side reactions during scale-up synthesis?

  • Methodological Answer :

  • Flow Chemistry : Use continuous flow reactors to enhance mixing and heat dissipation, reducing dimerization or oxidation byproducts .
  • In-Line Monitoring : Implement FTIR or Raman spectroscopy to track reaction progression and adjust HCl addition rates dynamically.
  • Case Study : A 10x scale-up achieved 92% yield (vs. 95% lab-scale) by optimizing residence time (30 min) and reducing oxygen exposure .

Q. How can computational modeling assist in predicting reactivity or toxicity of this compound?

  • Methodological Answer :

  • DFT Calculations : Simulate electron density maps to predict nucleophilic sites (e.g., amine group) for derivatization.
  • ADMET Prediction : Use tools like SwissADME to estimate logP (1.2), CNS permeability (low), and cytochrome P450 interactions. Correlate with in vitro hepatocyte assays .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound?

  • Methodological Answer :

  • PPE Requirements : Nitrile gloves, lab coat, and ANSI Z87.1 goggles. Use fume hoods for powder handling .
  • Spill Management : Neutralize with 5% sodium bicarbonate, then adsorb with vermiculite. Dispose as hazardous waste (EPA Code D003) .
  • First Aid : For skin contact, rinse with water for 15 min; for inhalation, move to fresh air and monitor for respiratory distress ≥48 hours .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary between D2_2O and DMSO-d6?

  • Methodological Answer :

  • Solvent Effects : In D2_2O, amine protons exchange rapidly, appearing as broad singlets. In DMSO-d6, hydrogen bonding stabilizes amine protons, yielding distinct splitting patterns.
  • Validation Step : Compare with 13C^{13}C-N DEPT-135 to confirm carbon environments unaffected by solvent .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.